N-(5-((2-((2-chlorobenzyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)pivalamide
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Overview
Description
The compound “N-(5-((2-((2-chlorobenzyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)pivalamide” is a complex organic molecule. It contains several functional groups, including an amide, a thiadiazole ring, and a chlorobenzyl group. These functional groups suggest that the compound could have a variety of chemical properties and potential uses .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the amide, thiadiazole, and chlorobenzyl groups would significantly influence its structure .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of polar functional groups like the amide could make it soluble in polar solvents .Scientific Research Applications
Cystic Fibrosis Therapy Research
One notable application of compounds structurally related to N-(5-((2-((2-chlorobenzyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)pivalamide is in cystic fibrosis therapy. A study highlighted the synthesis and evaluation of bithiazole analogues designed to correct defective cellular processing of the cystic fibrosis protein DeltaF508-CFTR. By constraining rotation about the bithiazole-tethering, researchers found significant effects on corrector activity, suggesting potential therapeutic applications in cystic fibrosis (Yu et al., 2008).
Anticancer Activity Evaluation
Another area of research is the exploration of anticancer activities. A study conducted microwave-assisted synthesis of compounds containing thiadiazole scaffold and benzamide groups, which are associated with significant biological properties. The synthesized compounds were evaluated for their in vitro anticancer activity against several human cancer cell lines. This research indicates the potential of such compounds in developing anticancer therapies (Tiwari et al., 2017).
Antimicrobial Applications
Compounds with similar structures have also been evaluated for antimicrobial activities. Research into pyridines and pyrazines substituted with various heterocyclic rings showed activities against Mycobacterium tuberculosis. The study involved synthesizing derivatives to increase lipophilicity and improve cellular permeability, suggesting these compounds could be effective against bacterial infections (Gezginci et al., 1998).
Synthetic Methodology Development
In synthetic chemistry, research into the convenient preparation of 1,2,4-thiadiazoles through oxidative dimerization of thioamides represents a significant application. Such methodologies enable the synthesis of diverse heterocyclic compounds, which are crucial in drug development and other areas of chemical research (Patil et al., 2009).
Mechanism of Action
Future Directions
Properties
IUPAC Name |
N-[5-[2-[(2-chlorophenyl)methylamino]-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-2,2-dimethylpropanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19ClN4O2S2/c1-16(2,3)13(23)19-14-20-21-15(25-14)24-9-12(22)18-8-10-6-4-5-7-11(10)17/h4-7H,8-9H2,1-3H3,(H,18,22)(H,19,20,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JCNQLGDLTXEMBP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)NC1=NN=C(S1)SCC(=O)NCC2=CC=CC=C2Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19ClN4O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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